
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
Übersicht
Beschreibung
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is a complex chemical compound that combines several functional groups and structural motifs. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features an azido group, a polyethylene glycol (PEG) linker, and a peptide sequence (Ala-Ala-Asn) with a trityl (Trt) protecting group. The PAB (para-aminobenzoic acid) moiety is often used in drug delivery systems and bioconjugation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB typically involves multiple steps, including the protection and deprotection of functional groups, peptide coupling, and the introduction of the azido group. The general synthetic route can be summarized as follows:
Protection of Amino Acids: The amino acids alanine (Ala) and asparagine (Asn) are protected using trityl (Trt) and other protecting groups to prevent unwanted side reactions.
Peptide Coupling: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
PEGylation: The polyethylene glycol (PEG) linker is introduced through a reaction with a PEG derivative, such as PEG4-amine.
Azidation: The azido group is introduced by reacting the PEGylated peptide with sodium azide (NaN3) under appropriate conditions.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Substitution: The PEG linker can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.
Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in appropriate solvents.
Major Products
Click Chemistry: Triazole derivatives.
Reduction: Amine derivatives.
Substitution: PEGylated products with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C₄₇H₅₈N₈O₁₀
- Molecular Weight : 895.03 g/mol
- CAS Number : 2055042-67-4
- Structure : The compound consists of a polyethylene glycol (PEG) moiety linked to a peptide sequence (Ala-Ala-Asn) via an amide bond, with an azide group facilitating click chemistry reactions .
Drug Delivery Systems
This compound is primarily utilized in the development of drug delivery systems, particularly for antibody-drug conjugates (ADCs). The azide functionality allows for the incorporation of various therapeutic agents through click chemistry, enhancing the specificity and efficacy of drug delivery.
Case Study: Targeted Delivery in Cancer Therapy
Recent research has demonstrated the effectiveness of this compound in targeted cancer therapies. For instance, a study explored its use in constructing a theranostic small-molecule prodrug conjugate for prostate cancer treatment. The conjugate was designed to release toll-like receptor 7 (TLR7) agonists selectively within tumor cells, significantly improving therapeutic outcomes while minimizing off-target effects. The study reported a notable increase in cellular uptake and enhanced anti-tumor activity when using the conjugate compared to conventional treatments .
Bioconjugation Techniques
The compound's ability to participate in click chemistry makes it an invaluable tool for bioconjugation. This technique is crucial for creating stable linkages between biomolecules, enabling the development of novel therapeutic agents.
Application in Peptide-Drug Conjugates
This compound has been effectively employed to form peptide-drug conjugates that can be cleaved by cellular proteases. This property allows for the controlled release of cytotoxic drugs directly within target cells, enhancing therapeutic efficacy while reducing systemic toxicity .
Research on Physiochemical Properties
Studies have shown that incorporating this compound into drug formulations can improve their physiochemical properties. This includes enhanced solubility and stability of the resulting conjugates, which are critical factors for successful drug delivery .
Summary of Applications
Application Area | Description |
---|---|
Drug Delivery Systems | Used in ADCs for targeted cancer therapy; enhances specificity and efficacy. |
Bioconjugation Techniques | Facilitates stable linkages between biomolecules; enables controlled drug release. |
Physiochemical Property Research | Improves solubility and stability of drug formulations. |
Wirkmechanismus
The mechanism of action of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB depends on its specific application. In drug delivery, the PEG linker enhances solubility and stability, while the azido group allows for bioorthogonal conjugation. The peptide sequence (Ala-Ala-Asn) can target specific biological pathways or receptors, and the PAB moiety can facilitate the release of active drugs at the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG4-CH2CO2-NHS: Similar in structure but with a different functional group (NHS ester) for conjugation.
Azido-PEG4-Ala-Ala-Gly(Trt)-PAB: Similar peptide sequence with glycine (Gly) instead of asparagine (Asn).
Uniqueness
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is unique due to its specific combination of functional groups and structural motifs, which provide versatility in various applications. The presence of the azido group allows for bioorthogonal reactions, while the PEG linker enhances solubility and stability. The peptide sequence and PAB moiety offer targeted delivery and controlled release in drug delivery systems.
Biologische Aktivität
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is a synthetic compound characterized by its unique structure, which includes a polyethylene glycol (PEG) linker, amino acid sequences, and a prodrug moiety. This compound has garnered attention in the field of drug delivery and therapeutic applications due to its potential biological activities.
Structural Composition
The compound is composed of several key components:
- Azido Group : Provides a reactive site for further chemical modifications.
- PEG4 Linker : Enhances solubility and biocompatibility, facilitating drug delivery.
- Amino Acids (Ala-Ala-Asn) : These residues may influence the biological activity and specificity of the compound.
- Trityl (Trt) Protection : Protects the amine group until the compound is delivered to its target site.
- PAB (p-aminobenzyl) : Functions as a prodrug moiety that can be activated in the presence of specific enzymes.
This compound exhibits its biological activity primarily through its prodrug nature. Upon administration, the compound is designed to be selectively activated by enzymes such as legumain, which cleaves the PAB moiety. This activation releases the active drug component, allowing it to exert its therapeutic effects at targeted sites.
Enzymatic Activation
Research indicates that legumain-selective chemical probes, including variants of this compound, show significant promise in controlled drug release mechanisms. The enzymatic cleavage allows for localized drug activation, minimizing systemic side effects and enhancing therapeutic efficacy .
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis
Feature | This compound | Other Prodrugs |
---|---|---|
Targeting Mechanism | Enzyme-specific activation | General release |
Solubility | High due to PEG linker | Variable |
Cytotoxicity | Enhanced against legumain-expressing cells | Lower specificity |
Therapeutic Index | High | Variable |
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58)/t34-,35-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYJWDMIACSQCA-FRHGLMEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.